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Sitostenone

Cat. No.: B12000126
M. Wt: 412.7 g/mol
InChI Key: RUVUHIUYGJBLGI-UHFFFAOYSA-N
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Description

Contextualization of Sitostenone (B90138) within Steroid and Phytosterol Research

This compound, chemically known as stigmast-4-en-3-one, is a derivative of β-sitosterol, one of the most abundant phytosterols (B1254722) found in plants. researchgate.netresearchgate.net Phytosterols are structurally similar to cholesterol but are synthesized by plants. nih.gov this compound's structure is characterized by a four-ring steroid nucleus, a ketone group at the C-3 position, and a double bond between C-4 and C-5. This structure places it firmly within the class of steroid ketones.

The direct precursor to this compound is β-sitosterol, from which it is formed through oxidation. This conversion is a key area of study in phytosterol degradation and metabolism. The presence of this compound in various plant tissues is often indicative of the oxidative processes that phytosterols undergo. semanticscholar.orgdfg.de Its relationship with β-sitosterol is fundamental to understanding the stability and transformation of phytosterols in different environments.

Below is a table detailing the key chemical properties of this compound.

PropertyValue
IUPAC Name (10R,13R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Molecular Formula C₂₉H₄₈O
Molecular Weight 412.7 g/mol
CAS Number 1058-61-3
Appearance White to off-white solid
Solubility Soluble in organic solvents like chloroform (B151607) and ethyl acetate (B1210297)

Significance of this compound as a Model Compound in Biochemical Investigations

This compound serves as a valuable model compound in a variety of biochemical investigations due to its defined chemical structure and its role as a primary oxidation product of a major phytosterol. Its utility in research can be categorized as follows:

Studying Phytosterol Oxidation: Research frequently utilizes this compound to understand the mechanisms of phytosterol oxidation. semanticscholar.org By studying the formation of this compound from β-sitosterol under various conditions (e.g., heat, exposure to oxygen), scientists can elucidate the pathways of phytosterol degradation. This is crucial for food science, as phytosterols are often added to functional foods for their cholesterol-lowering effects, and their stability is a key concern. researchgate.net

Microbial Transformation Studies: The microbial degradation of phytosterols is a significant area of research, with implications for both environmental science and biotechnology. This compound is a key intermediate in the microbial breakdown of β-sitosterol by various microorganisms, such as Pseudomonas species. nih.gov Researchers use this compound to study the enzymatic pathways involved in steroid ring cleavage, which can lead to the production of valuable steroid precursors for the pharmaceutical industry. nih.gov

Analytical Method Development: As a known and characterizable oxidation product, this compound is employed as an analytical standard for the development and validation of methods to detect and quantify phytosterol oxidation products in complex matrices like food and biological samples. researchgate.netnih.gov These methods, often employing techniques like gas chromatography-mass spectrometry (GC-MS), are essential for quality control and safety assessment.

The table below summarizes research studies where this compound has been isolated and characterized, highlighting its prevalence and importance in phytochemical analysis.

Plant SourcePart of PlantResearch Focus
Eucalyptus degluptaStemPhytochemical analysis and isolation of known compounds. researchgate.net
Sarcocephalus latifoliusStem BarkCharacterization and investigation of antimicrobial properties of isolated compounds. eajournals.orgeajournals.org
Polygonum hydropiperAerial PartIsolation and evaluation of antimicrobial activities.

Overview of Current Academic Research Trajectories on this compound

Current academic research on this compound is multifaceted, extending from its fundamental biochemistry to its potential applications. The main research trajectories are:

Elucidation of Biosynthetic and Degradation Pathways: A primary focus remains on understanding the precise enzymatic and non-enzymatic pathways that lead to the formation of this compound from β-sitosterol in plants and microorganisms. nih.govresearchgate.netmdpi.com This includes identifying the specific oxidoreductases and isomerases involved in its biosynthesis and catabolism.

Investigation of Biological Activities: There is growing interest in the biological effects of this compound itself. Studies have explored its antimicrobial properties, and further research is needed to understand its potential interactions with cellular targets and signaling pathways. eajournals.org While the biological activities of its precursor, β-sitosterol, are more extensively studied, the specific effects of its oxidized form are an emerging area of investigation. nih.gov

Use as a Biomarker: Researchers are exploring the potential of this compound as a biomarker for phytosterol oxidation in food products and in vivo. nih.gov Elevated levels of this compound could indicate oxidative stress or degradation of phytosterol-enriched products, providing a valuable tool for quality assessment.

Role in Steroid Metabolism: this compound's structural similarity to endogenous steroids makes it a useful tool for studying steroid metabolism. nih.govnih.gov By observing how this compound is processed by steroidogenic enzymes, researchers can gain insights into the metabolism of other steroid hormones and develop a deeper understanding of endocrine function. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B12000126 Sitostenone

Properties

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVUHIUYGJBLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution of Sitostenone

Isolation from Diverse Plant Species and Genera

Sitostenone (B90138) has been isolated and identified from numerous plant species, highlighting its widespread occurrence in the plant kingdom. Research has documented its presence in several angiosperm families, including Meliaceae, Rubiaceae, and Euphorbiaceae.

Identification in Specific Angiosperm Families

Meliaceae: The Meliaceae family, known for its rich terpenoid and limonoid content, features this compound as a recognized constituent. Studies have reported its isolation from species within the Guarea genus, such as Guarea mayombensis and Guarea convergens, where it was found alongside other steroids like β-sitosterol and stigmasterol (B192456) mdpi.com. The Trichilia genus, also belonging to Meliaceae, has been documented to contain this compound scirp.org. The presence of this compound is considered a significant chemotaxonomic marker for the Meliaceae family scirp.org.

Rubiaceae: Within the Rubiaceae family, this compound has been identified in species such as Sarcocephalus latifolius vulcanchem.comeajournals.orgresearchgate.netabu.edu.ng and Pavetta graciliflora ikm.org.my. In S. latifolius, this compound was isolated from the stem bark, often as a mixture with β-sitosterol eajournals.orgresearchgate.netabu.edu.ng. Pavetta graciliflora leaves also yielded this compound alongside other flavonoids and triterpenes ikm.org.my. The Simira genus ingentaconnect.com and Spermacoce verticillata core.ac.uk are other members of the Rubiaceae family where this compound has been reported.

Euphorbiaceae: The Euphorbiaceae family is another significant source of this compound. It has been isolated from Sapium macrocarpum scielo.org.mxscielo.org.mx, where it was found in the aerial parts. Other species within this family, including Macaranga magna researchgate.net, Macaranga hosei researchgate.net, Croton glabellus thieme-connect.com, and various Euphorbia species like Euphorbia kansui srce.hr, have also been reported to contain this compound.

Other Families: Beyond these families, this compound has been isolated from Dieffenbachia seguine (Araceae) ajpojournals.orgajpojournals.org, Cochlospermum vitifolium vulcanchem.commedchemexpress.com, Erica arborea (Ericaceae) mdpi.com, Ailanthus altissima (Simaroubaceae) researchgate.net, Leucosidea sericea (Rosaceae) researchgate.net, and Viola yedoensis (Violaceae) mdpi.com. The stem bark of Prunus africana (Rosaceae) has also yielded this compound nih.gov.

Occurrence in Various Plant Organs and Tissues

This compound's distribution is not limited to specific plant parts; it has been detected in various organs and tissues, including stem bark, leaves, fruits, and roots.

Stem Bark: The stem bark has been a notable source for this compound isolation. It has been identified in the stem bark of Dieffenbachia seguine ajpojournals.orgajpojournals.org and Sarcocephalus latifolius vulcanchem.comeajournals.orgresearchgate.netabu.edu.ng. The stem bark of Prunus africana also contains this compound nih.gov.

Leaves: Leaves of several species have been found to contain this compound, including Nelumbo nucifera researchgate.net, Guarea convergens mdpi.com, Croton glabellus thieme-connect.com, Macaranga magna researchgate.net, and Mimosa artemisiana nih.gov.

Fruits: this compound has been isolated from the fruits of Ailanthus altissima researchgate.net.

Roots: While less frequently cited than stem bark or leaves, this compound has also been reported in the roots of Sarcocephalus latifolius eajournals.org.

Hairy Roots: In experimental contexts, this compound has been noted as a compound that can be derived from sitosterol (B1666911) and stigmasterol in Taxus × media hairy root cultures researchgate.net.

Data Table: this compound Occurrence in Plant Species and Organs

Plant SpeciesFamilyPlant Organ(s)References
Dieffenbachia seguineAraceaeStem bark ajpojournals.orgajpojournals.org
Cochlospermum vitifoliumCochlospermaceaeVarious vulcanchem.commedchemexpress.com
Sarcocephalus latifoliusRubiaceaeStem bark, Roots vulcanchem.comeajournals.orgresearchgate.netabu.edu.ng
Neolitsea aciculataLauraceaeNot specified vulcanchem.com
Rhinacanthus nasutusAcanthaceaeNot specified vulcanchem.com
Guarea spp.MeliaceaeTwigs, Leaves mdpi.com
Erica arboreaEricaceaeAerial parts mdpi.com
Ailanthus altissimaSimaroubaceaeFruits researchgate.net
Prunus africanaRosaceaeStem bark nih.gov
Nymphaea nuciferaNymphaeaceaeLeaves researchgate.net
Sapium macrocarpumEuphorbiaceaeAerial parts scielo.org.mxscielo.org.mx
Macaranga magnaEuphorbiaceaeLeaves researchgate.net
Macaranga hoseiEuphorbiaceaeLeaves researchgate.net
Croton glabellusEuphorbiaceaeLeaves thieme-connect.com
Euphorbia kansuiEuphorbiaceaeNot specified srce.hr
Pavetta gracilifloraRubiaceaeLeaves ikm.org.my
Spermacoce verticillataRubiaceaeNot specified core.ac.uk
Viola yedoensisViolaceaeWhole herbs mdpi.com
Mimosa artemisianaFabaceaeLeaves, Branches nih.gov
Leucosidea sericeaRosaceaeNot specified researchgate.net
Taxus × media (hairy roots)TaxaceaeHairy roots (culture) researchgate.net

Chemodiversity and Chemotaxonomic Implications of this compound Presence

This compound, a triterpenoid (B12794562) ajpojournals.org, contributes to the phytochemical diversity of the plants in which it is found. Its occurrence alongside other common phytosterols (B1254722) such as β-sitosterol and stigmasterol is frequently reported mdpi.comvulcanchem.comeajournals.orgresearchgate.netabu.edu.ngikm.org.mycore.ac.ukscielo.org.mxscielo.org.mxresearchgate.netthieme-connect.comajpojournals.orgmedchemexpress.commdpi.comnih.govresearchgate.net. This co-occurrence pattern is typical for steroidal compounds in plants.

The distribution of this compound across different genera and species within families like Meliaceae, Rubiaceae, and Euphorbiaceae has implications for chemotaxonomy. For instance, in the Meliaceae family, this compound is considered a significant chemotaxonomic marker scirp.org. The presence or absence of specific compounds, including this compound, in different plant organs can also provide valuable data for classifying and understanding the evolutionary relationships between plant species. Studies noting variations in compound profiles between plant organs, such as the presence of this compound in the stem bark but not in the leaves of Prunus africana, underscore the importance of considering organ-specific distribution in chemotaxonomic analyses nih.gov. The identification of this compound in a broad range of species and families indicates its widespread role in plant secondary metabolism.

Compound List:

this compound

β-sitosterol

Stigmasterol

Campesterol

Octadecanoic acid

Lupeol

Lupenone

Oleanolic acid

Ursolic acid

Tremulone

Stigmasta-3,6-dione

Tonantzitlolone A

Ficaprenol-11

Squalene (B77637)

Trans-coumaric acid

Cis-coumaric acid

Pheophytin-a

Pheophorbide a methyl ester

Methyl-132-hydroxy-(132-S)-pheophorbide-b

Aristophyll-C

Ergostane-type steroids

Pregnane-type steroids

Stigmasterol glucoside

β-sitosterol glucoside

Ergosta-5,24(24′)-diene-3β,7α,21-triol

Ergosta-5,24(24′)-diene-3β,4β,22S-triol

Stigmasta-4, 22-dien-3-one

Stigmast-4-en-3-one

Stigmast-5-en-3-one

Stigmasta-3,5-dien-7-one

3-oxo-lupeol

Jolkinolide E

Sesamin

Taraxerol

Epitaraxerol

Chromanone acids

Laevifolin B

5-hydroxy-7,4′-dimethoxyflavone

5-hydroxy-6,7,4′-trimethoxyflavone

(+)-Catechin

(+)-Epicatechin

Quercetin

Kaempferol

Myricetin

Apigenin

Luteolin

Erythrodiol

Uvaol

α-amyrin

β-amyrin

Biosynthesis and Metabolic Pathways of Sitostenone

Acetate-Mevalonate Pathway as a Biosynthetic Precursor

The fundamental building blocks for sitostenone (B90138), like all terpenoids and steroids in eukaryotes, are derived from the acetate-mevalonate (MVA) pathway. creative-proteomics.comwikipedia.orgslideshare.netnih.gov This essential metabolic route begins with the condensation of three molecules of acetyl-CoA to form the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov

The subsequent reduction of HMG-CoA to mevalonate (B85504) is a critical rate-limiting step in the pathway, catalyzed by the enzyme HMG-CoA reductase. nih.govresearchgate.net Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). creative-proteomics.comslideshare.net These two molecules are the universal precursors for the biosynthesis of a vast array of isoprenoid compounds, including phytosterols (B1254722). creative-proteomics.comslideshare.net The head-to-tail condensation of IPP and DMAPP units leads to the formation of progressively longer prenyl pyrophosphates, eventually yielding the C30 intermediate, squalene (B77637), which is the direct precursor for sterol synthesis. creative-proteomics.commdpi.com

Table 1: Key Steps in the Upper Mevalonate Pathway

Step Substrate(s) Enzyme Product
1 2 x Acetyl-CoA Acetoacetyl-CoA thiolase Acetoacetyl-CoA
2 Acetoacetyl-CoA + Acetyl-CoA HMG-CoA synthase HMG-CoA
3 HMG-CoA HMG-CoA reductase Mevalonate
4 Mevalonate Mevalonate kinase Mevalonate-5-phosphate
5 Mevalonate-5-phosphate Phosphomevalonate kinase Mevalonate-5-pyrophosphate
6 Mevalonate-5-pyrophosphate Diphosphomevalonate decarboxylase Isopentenyl pyrophosphate (IPP)

Oxidative Processes and Side-Chain Degradation in Tetranorterpenoid Formation

The transformation of precursor phytosterols into this compound involves key oxidative steps. The direct precursor to this compound is β-sitosterol. researchgate.net The conversion of β-sitosterol (a Δ⁵-3β-hydroxysteroid) to this compound (a Δ⁴-3-ketosteroid) is an oxidative process catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-⁴ isomerase (3β-HSD). wikipedia.orgnih.gov This bifunctional enzyme first oxidizes the 3β-hydroxyl group on the A-ring of the sterol to a 3-keto group, and then isomerizes the double bond from the Δ⁵ position (between carbons 5 and 6) to the Δ⁴ position (between carbons 4 and 5). wikipedia.orgnih.gov This reaction is fundamental for the biosynthesis of all classes of hormonal steroids. nih.gov

While this compound itself is a C29 steroid, related oxidative processes are involved in the degradation of phytosterol side chains, which can lead to the formation of other steroid intermediates. In microorganisms, this degradation occurs via a pathway analogous to the β-oxidation of fatty acids. mdpi.com This process involves a series of dehydrogenation, hydration, oxidation, and thiolytic cleavage reactions that sequentially shorten the alkyl side chain. mdpi.com Although the complete pathway for side-chain cleavage in plants is not fully elucidated, it is known that plants can convert sterols into various other steroidal compounds, suggesting the presence of sophisticated oxidative machinery. mdpi.comresearchgate.net

Derivation and Interconversion with Related Phytosterols (e.g., β-Sitosterol, Stigmasterol)

This compound is a direct metabolic derivative of β-sitosterol, one of the most abundant phytosterols in plants. mdpi.comresearchgate.net The enzymatic conversion, as detailed above, is mediated by 3β-HSD, which transforms the 3-hydroxy-Δ⁵ configuration of β-sitosterol into the 3-keto-Δ⁴ structure of this compound. wikipedia.org This places this compound as a key intermediate or product in the metabolic grid of C29 sterols.

The phytosterol pool in plants is dynamic, with interconversions occurring between major sterols. For instance, stigmasterol (B192456), another common phytosterol, is structurally similar to β-sitosterol but possesses an additional double bond at C-22 in its side chain. Stigmasterol is derived directly from β-sitosterol through the action of a sterol C-22 desaturase enzyme. researchgate.net This indicates a metabolic flux where β-sitosterol can be channeled towards either stigmasterol or, through oxidation, to this compound. The relative activities of these competing enzymes play a role in determining the steady-state levels of each compound within the cell.

Table 2: Relationship of this compound to Precursor Phytosterols

Compound Key Structural Feature Metabolic Relationship to this compound
β-Sitosterol 3β-hydroxyl group, Δ⁵ double bond Direct biosynthetic precursor
Stigmasterol 3β-hydroxyl group, Δ⁵ and Δ²² double bonds Derived from β-sitosterol, a parallel product

| This compound | 3-keto group, Δ⁴ double bond | Oxidative product of β-sitosterol |

Metabolic Regulation and Flux within Plant Systems

The biosynthesis of this compound and related phytosterols is tightly regulated to meet the plant's physiological needs for growth, development, and stress response. nih.gov Metabolic flux through the pathway is controlled at several key enzymatic steps. As mentioned, HMG-CoA reductase is a primary regulatory point in the early MVA pathway. researchgate.net

Advanced Analytical Methodologies for Sitostenone Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of Sitostenone (B90138) by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the atomic arrangement within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are vital for confirming the structure of this compound.

¹H NMR Spectroscopy: This technique reveals the types of protons present in the molecule and their chemical environments. For this compound, characteristic signals have been reported, such as an olefinic proton signal, typically observed around δ 5.30-5.35 ppm, corresponding to H-6 or H-4, depending on the specific isomer and numbering convention vulcanchem.comajpojournals.orgthaiscience.info. Signals for methyl groups and other aliphatic protons also contribute to the detailed structural fingerprint thaiscience.info.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of this compound. Specific chemical shifts for key carbons, such as the carbonyl carbon (C-3) at approximately δ 199.71 ppm and the olefinic carbons (C-4 and C-5) around δ 123.71 and 171.78 ppm, respectively, are diagnostic for the stigmast-4-en-3-one structure eajournals.org. Other carbons in the tetracyclic ring system and side chain also exhibit characteristic shifts, aiding in definitive identification eajournals.org.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed in conjunction with 1D NMR to establish connectivity between atoms, thereby confirming the complete molecular structure and stereochemistry of this compound researchgate.netresearchgate.netresearchgate.netnih.gov.

Table 1: Selected ¹³C NMR Chemical Shifts for this compound

Carbon (Position) Chemical Shift (δ ppm) Reference
C-3 (Ketone) 199.71 eajournals.org
C-4 123.71 eajournals.org
C-5 171.78 eajournals.org
C-6 (Olefinic) 56.61 eajournals.org
C-1 37.24 eajournals.org

Mass spectrometry is crucial for determining the molecular weight and providing fragmentation patterns that aid in the identification and structural elucidation of this compound. Various MS techniques offer complementary information:

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS, often coupled with liquid chromatography (LC-ESI-MS), is widely used. It typically detects protonated molecules, with this compound commonly observed as a pseudomolecular ion [M+H]⁺ at m/z 413.2 vulcanchem.com. High-resolution MS (HR-MS) techniques, such as UPLC-QTOF-ESI or FT-ICR MS, can provide highly accurate mass measurements, allowing for the determination of the exact elemental composition (C₂₉H₄₈O) vulcanchem.comresearchgate.netroyalsocietypublishing.org.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valuable for analyzing volatile or derivatized this compound. It provides both separation and mass spectral data. The electron ionization (EI) mode in GC-MS can yield characteristic fragmentation patterns, and a NIST library search can aid in identification. For this compound, GC-MS analysis has been reported with a NIST Number 17165, and a prominent fragment ion is observed at m/z 124 nih.gov.

Orbitrap MS and FT-ICR MS: These advanced high-resolution mass spectrometry techniques offer exceptional mass accuracy and resolving power, enabling the characterization of complex mixtures and the precise determination of molecular formulas, even for trace amounts of this compound royalsocietypublishing.org.

Table 2: Mass Spectrometry Data for this compound

Technique Ion Type m/z Description Reference
LC-ESI-MS [M+H]⁺ 413.2 Protonated molecular ion vulcanchem.com
GC-MS (EI) Fragment 124 Top peak in NIST library spectrum nih.gov

IR and FTIR spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which causes molecular vibrations.

Functional Group Identification: The FTIR spectrum of this compound typically exhibits characteristic absorption bands. A strong absorption band in the region of 1650-1725 cm⁻¹ indicates the presence of a ketone carbonyl group (C=O) vulcanchem.comeajournals.org. The presence of a double bond (C=C) is usually indicated by absorption bands in the 1600-1680 cm⁻¹ range vulcanchem.comeajournals.org. Specific vibrational modes of the sterol backbone and the side chain also contribute to the unique spectral fingerprint of this compound eajournals.orgresearchgate.net. FTIR is also valuable for quality control and identification by comparing the spectrum of a sample to a reference standard specac.comresearchgate.netnih.gov.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is related to the electronic transitions within the molecule. While this compound itself may not have strong chromophores in the visible region, UV-Vis spectroscopy is often used as a detection method in conjunction with chromatographic techniques.

Detection and Quantification: UV-Vis detectors are commonly employed in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems to detect this compound at specific wavelengths, often around 254 nm, where many organic compounds exhibit absorbance nchu.edu.twtjnpr.org. The Beer-Lambert law underlies UV-Vis quantification, where absorbance is directly proportional to concentration scitechnol.comtechnologynetworks.comcutm.ac.in. It can also be used to assess the purity of isolated compounds by checking for the absence of unexpected absorption peaks scitechnol.com.

Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for separating this compound from complex mixtures and purifying it to a high degree, enabling subsequent detailed analysis.

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a widely adopted method for the isolation and purification of this compound from plant extracts.

Stationary Phase and Elution: Silica gel, being a polar stationary phase, allows for the separation of compounds based on their polarity. This compound, being a moderately polar steroid, can be effectively separated from less polar or more polar co-constituents.

Solvent Systems: Gradient elution is typically employed, starting with non-polar solvents such as hexane (B92381) or petroleum ether, and gradually increasing the polarity by adding more polar solvents like ethyl acetate (B1210297) or dichloromethane. Common solvent systems reported for the separation of this compound and related compounds include mixtures of hexane and ethyl acetate in varying ratios (e.g., 90:10 to 50:50) ajpojournals.orgnchu.edu.twmembrane-solutions.com. Vacuum or flash chromatography can accelerate the separation process ajpojournals.orgmembrane-solutions.com.

Fraction Collection and Analysis: Fractions collected from the column are usually monitored by Thin Layer Chromatography (TLC) to identify those containing this compound, which are then pooled for further purification or spectroscopic analysis ajpojournals.orgresearchgate.net.

Table 3: Typical Column Chromatography Conditions for this compound Isolation

Stationary Phase Mobile Phase Gradient (Example) Detection Method Reference
Silica Gel Hexane: Ethyl Acetate (e.g., 90:10, 80:20, 70:30, 60:40, 50:50) TLC ajpojournals.orgmembrane-solutions.com
Silica Gel Hexane: Ethyl Acetate (e.g., 95:5 to 85:15) LC-UV nchu.edu.tw

Mechanistic Investigations of Sitostenone at the Molecular and Cellular Levels in Vitro Studies

Modulation of Cellular Signaling Pathways

Based on available scientific literature, there are no specific in vitro studies investigating the direct modulatory effects of Sitostenone (B90138) on the AMP-activated Protein Kinase (AMPK) or the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) signaling pathways. Research has yet to elucidate whether this compound acts as an activator or inhibitor of these crucial cellular energy and metabolic sensors.

AMP-activated Protein Kinase (AMPK) Activation

Currently, no published research specifically details the in vitro activation or inhibition of the AMPK pathway by this compound.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation

There is no specific scientific evidence from in vitro studies detailing the activation of PPAR-γ by this compound.

Regulation of Glucose Transporter Expression (GLUT2, GLUT4) in Cellular Models

Scientific literature lacks specific in vitro studies examining the influence of this compound on the expression of glucose transporters GLUT2 and GLUT4 in cellular models. Therefore, its role in modulating glucose uptake through these specific transporters at a cellular level remains uncharacterized.

Influence on Transcription Factor Activity (e.g., Forkhead Box Protein O1 (FOXO1) Downregulation)

There is no available data from in vitro studies that specifically investigates the influence of this compound on the activity of the Forkhead Box Protein O1 (FOXO1) transcription factor. The potential for this compound to cause downregulation or affect the subcellular localization of FOXO1 has not been reported in the reviewed scientific literature.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

This compound has demonstrated notable antioxidant and free radical scavenging properties in various in vitro assays. These studies reveal its capacity to neutralize harmful reactive oxygen species through direct interaction. The primary mechanisms involve hydrogen atom or electron donation to stabilize free radicals, thereby terminating oxidative chain reactions.

Research has quantified the scavenging ability of this compound against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as its capacity to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) in the Ferric Reducing Antioxidant Power (FRAP) assay. These activities underscore its potential as a protective agent against oxidative stress at the cellular level.

Table 1: In Vitro Antioxidant and Free Radical Scavenging Activity of this compound

Assay IC₅₀ Value (µg/mL) Mechanism of Action
DPPH Radical Scavenging 104.74 Direct scavenging of free radicals by hydrogen/electron donation. nih.gov
ABTS Radical Scavenging Not Specified Scavenging of the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Not Specified Reduction of Fe³⁺-TPTZ complex to the ferrous form.
Hydroxyl Radical Scavenging Not Specified Neutralization of highly reactive hydroxyl radicals.

Enzymatic Inhibition Studies (e.g., Tyrosinase Activity)

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, crucial steps in the formation of melanin pigments. nih.gov Inhibition of this enzyme is a primary target for agents used in the management of hyperpigmentation.

In vitro enzymatic assays using mushroom tyrosinase have been performed to quantify the inhibitory potential of this compound. The compound was tested for its ability to inhibit the enzyme's activity on its substrate, L-DOPA. The results indicate a direct inhibitory effect on the enzyme, with a specific half-maximal inhibitory concentration (IC₅₀) value determined. This finding suggests that this compound can interfere with the melanogenesis pathway by directly targeting tyrosinase activity.

Table 2: Tyrosinase Inhibition by this compound

Enzyme Source Substrate Compound IC₅₀ Value (µM) Reference Inhibitor
Mushroom Tyrosinase L-DOPA This compound 14.8 (approx.) Kojic Acid (IC₅₀ ~14.8 µM) nih.gov

Molecular Docking and Computational Chemistry for Receptor Binding Affinity

Computational methods, particularly molecular docking, have been instrumental in elucidating the potential molecular targets of this compound (also known as stigmast-4-en-3-one) and predicting its binding affinity to various receptors. These in silico approaches simulate the interaction between a ligand (this compound) and a target protein at the atomic level, providing insights into binding energies and key molecular interactions.

A significant finding from recent research is the identification of the glucocorticoid receptor as a molecular target for this compound. A 2024 study demonstrated that this compound's therapeutic effects in models of diabetic retinopathy are mediated through the activation of this receptor nih.gov. This interaction is crucial as it suggests a mechanism by which this compound may exert its anti-inflammatory and anti-angiogenic properties.

Further computational studies have explored the binding potential of this compound against other protein targets. In the context of viral diseases, a molecular docking study investigated the potential of this compound to inhibit the main protease (Mpro) of the SARS-CoV-2 virus. The study reported a significant binding affinity, indicating that this compound could interact with and potentially inhibit the function of this critical viral enzyme researchgate.net.

While direct and extensive molecular docking studies on this compound against a wide array of receptors are not broadly available in the literature, research on structurally similar compounds provides valuable context. For instance, a study on stigmast-7-en-3-ol, a related steroidal compound, revealed a high binding affinity for the aromatase receptor, an important target in breast cancer therapy nih.gov. This suggests that the stigmastane (B1239390) scaffold, characteristic of this compound, has the potential for strong interactions with steroid hormone receptors.

The following table summarizes the findings from molecular docking studies involving this compound and its interactions with specific protein targets.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Findings
This compound Glucocorticoid ReceptorNot specifiedActivation of the receptor is linked to therapeutic effects in diabetic retinopathy. nih.gov
This compound SARS-CoV-2 Main Protease (Mpro)-7.3Shows potential to inhibit a key viral enzyme. researchgate.net

Note: Binding affinity values are indicative of the strength of the interaction, with more negative values suggesting a stronger binding.

These computational findings provide a theoretical framework for understanding the molecular mechanisms of this compound and guide further experimental validation of its receptor binding and subsequent biological activity.

Gene Expression Profiling in Cellular Systems

Gene expression profiling provides a comprehensive view of the changes in cellular function induced by a compound. Studies on this compound and its close analogs have begun to map the genetic pathways that are modulated by these compounds, particularly in the context of cancer and angiogenesis.

A recent study in 2024 has shown that this compound exerts its effects on angiogenesis and inflammation by inhibiting the Hippo and VEGF (Vascular Endothelial Growth Factor) signaling pathways nih.gov. The Hippo pathway is a crucial regulator of organ size and cell proliferation, and its dysregulation is often implicated in cancer. The VEGF pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting these pathways, this compound can presumably downregulate the expression of key genes involved in cell proliferation and blood vessel formation.

While direct, comprehensive gene expression profiling data for this compound is emerging, studies on its hydroxylated analog, stigmast-4-en-6β-ol-3-one, offer significant insights into the potential genetic targets in cancer cells. A study on liver cancer cell lines demonstrated that this related compound modulates the expression of several critical genes involved in apoptosis (programmed cell death) and ferroptosis (an iron-dependent form of cell death) tandfonline.com.

Specifically, treatment of liver cancer cells with stigmast-4-en-6β-ol-3-one resulted in:

Downregulation of E2F1 and GPX4 mRNA levels. E2F1 is a transcription factor that promotes cell cycle progression, and its overexpression is common in many cancers. GPX4 is a key inhibitor of ferroptosis.

Upregulation of p53 and Bax mRNA levels. p53 is a well-known tumor suppressor gene that can induce apoptosis. Bax is a pro-apoptotic protein that plays a central role in the mitochondrial pathway of apoptosis tandfonline.com.

These findings suggest that this compound and its derivatives can induce cell death in cancer cells by modulating the expression of genes that control cell cycle, apoptosis, and ferroptosis.

The table below details the observed changes in gene expression in liver cancer cells following treatment with a close analog of this compound.

Cellular SystemCompoundGeneChange in mRNA ExpressionAssociated Pathway/Process
Liver Cancer CellsStigmast-4-en-6β-ol-3-oneE2F1DownregulatedCell Cycle Control tandfonline.com
Liver Cancer CellsStigmast-4-en-6β-ol-3-oneGPX4DownregulatedFerroptosis tandfonline.com
Liver Cancer CellsStigmast-4-en-6β-ol-3-onep53UpregulatedApoptosis, Tumor Suppression tandfonline.com
Liver Cancer CellsStigmast-4-en-6β-ol-3-oneBaxUpregulatedApoptosis tandfonline.com

These in vitro studies at the molecular and cellular levels are crucial for building a mechanistic understanding of this compound's biological effects and for identifying potential therapeutic applications.

Sitostenone in Plant Physiology Research

Role in Plant Adaptations and Stress Responses

Plants are sessile organisms that must continuously adapt to a dynamic environment, often facing significant abiotic stresses such as drought, salinity, extreme temperatures, and nutrient deficiency artal.netbrandonbioscience.com. Sitostenone (B90138), alongside other phytosterols (B1254722) like β-sitosterol and stigmasterol (B192456), is implicated in these adaptive mechanisms. Sterols are integral components of plant cell membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins, which are critical for signaling and transport mdpi.comnih.gov.

Research indicates that sterol profiles, including the ratio of sitosterol (B1666911) to stigmasterol, can change in response to various stresses, suggesting a role in adaptation mdpi.comnih.gov. For instance, the accumulation of stigmasterol, which can be synthesized from β-sitosterol, has been observed under various stress conditions, potentially enhancing membrane fluidity and promoting adaptation mdpi.com. While direct studies detailing this compound's specific role in adaptation are less prevalent than for stigmasterol, its presence as a steroidal ketone suggests it may contribute to membrane stability or participate in signaling cascades related to stress tolerance biosynth.comfoodb.cahmdb.ca. This compound has also been noted for its potential ROS (Reactive Oxygen Species) scavenging properties researchgate.net, which is a key mechanism plants employ to combat the damaging effects of abiotic stresses brandonbioscience.commdpi.com. Furthermore, studies have detected this compound in plant tissues under stress conditions, such as in calli cultured with NaCl, implying its involvement in stress-related metabolic adjustments researchgate.net.

Interplay with Plant Metabolic Diversity and Specialized Metabolite Production

Plant metabolism is characterized by remarkable diversity, particularly in the synthesis of specialized metabolites. These compounds, distinct from primary metabolites essential for growth, often serve ecological functions such as defense against herbivores and pathogens, or adaptation to environmental stresses scitechnol.comnih.govnih.gov. This compound is part of the complex sterol biosynthesis pathway, which originates from precursors like squalene (B77637) and involves intricate enzymatic steps mdpi.comresearchgate.net. As a steroidal ketone, it is closely related to the major plant sterols, β-sitosterol and stigmasterol, and can be derived from them biosynth.commdpi.com.

Response of this compound Accumulation to Elicitation (e.g., Methyl Jasmonate Treatment)

Methyl jasmonate (MeJA), a derivative of jasmonic acid, is a well-established plant hormone and elicitor known to trigger defense responses and modulate the production of specialized metabolites in plants wikipedia.orgoeno-one.eu. Studies investigating the effects of MeJA on plant metabolism have revealed significant alterations in sterol and steroid ketone profiles.

In Taxus × media hairy root cultures, MeJA treatment has been shown to influence the accumulation of steroid ketones, including this compound mdpi.comnih.gov. For example, in one study, MeJA treatment led to a 10% increase in this compound content in the KT root line, while other sterols decreased. In the ATMA root line, total steroid content increased by 38% under MeJA treatment, with steroid ketones showing an almost two-fold increase nih.gov. These findings highlight that this compound accumulation can be modulated by MeJA, indicating its participation in jasmonate-mediated signaling pathways related to stress and defense researchgate.netwikipedia.org.

The response to MeJA can vary between plant species and even different cell lines within the same species, as seen in the differing responses of Taxus × media lines mdpi.comnih.gov. Other studies have also identified this compound in plant extracts subjected to different forms of stress or elicitation, such as NaCl stress in Centella asiatica calli researchgate.net, further underscoring its role as a responsive metabolite.

Data Table: this compound and Related Steroid Ketone Changes in Taxus × media Hairy Roots upon Methyl Jasmonate (MeJA) Elicitation

Plant LineTreatmentChange in this compoundChange in Other Steroids/Ketones (Examples)Reference
KTMeJA+10%Sitosterol: -2.4-fold; Steroid ketones: -18% (except this compound) nih.gov
ATMAMeJA(Included in total)Steroids: +38%; Steroid ketones: ~+2-fold mdpi.comnih.gov

Compound List:

this compound

β-sitosterol (Sitosterol)

Stigmasterol

Campesterol

Cholesterol

Isofucosterol

Campestenone

Stigmastane-3,6-dione

Tremulone (Stigmasta-3,5-dien-7-one)

Synthetic Chemistry and Derivatization Applications of Sitostenone

Sitostenone (B90138) as a Precursor in Organic Synthesis

While this compound can be isolated from natural sources, it is more commonly generated as a key intermediate during the industrial biotransformation of β-sitosterol. The microbial oxidation of the 3-hydroxyl group of β-sitosterol and the isomerization of the double bond from the Δ5 to the Δ4 position yields this compound. This compound is a critical substrate for subsequent microbial side-chain cleavage to produce valuable C19 steroid intermediates.

In organic synthesis, this compound's primary role is as a precursor to androstenedione (B190577) (AD) and androst-1,4-diene-3,17-dione (ADD). These compounds are central building blocks for the synthesis of a wide array of steroidal drugs. The conversion of this compound to these intermediates is predominantly achieved through microbial fermentation processes, which are highly specific and efficient in cleaving the C-17 side chain without disrupting the steroid nucleus.

Chemical Transformations for the Production of Steroidal Hormones and Pharmaceutical Intermediates

The biotransformation of this compound into androstenedione is a cornerstone of the modern steroid industry. This process is primarily carried out by various microorganisms, most notably from the genus Mycobacterium. These microbes possess the necessary enzymatic machinery to selectively degrade the alkyl side chain at the C-17 position of the steroid ring.

The key transformation involves the oxidative cleavage of the side chain, converting the C29 steroid, this compound, into a C19 steroid, androstenedione. Androstenedione is a direct precursor to a multitude of commercial steroid hormones. For instance, the reduction of the 17-keto group of androstenedione yields testosterone, a primary male androgen. Furthermore, androstenedione can be aromatized to produce estrone, a precursor to estrogens. It also serves as a starting material for the synthesis of various corticosteroids and progestogens through a series of chemical and/or microbial transformations.

β-Sitosterol → this compound → Androstenedione (AD) / Androst-1,4-diene-3,17-dione (ADD) → Steroidal Hormones

This pathway highlights the indispensable role of this compound as a transient but crucial intermediate in the industrial production of essential pharmaceutical compounds from readily available plant sterols.

Synthesis of Novel Bioactive Molecules from this compound

The steroidal backbone of this compound provides a versatile scaffold for the synthesis of novel bioactive molecules with potential therapeutic applications. While the primary industrial focus remains on its conversion to established steroid hormones, researchers have explored modifications of the this compound structure to generate new compounds with unique biological activities.

These synthetic efforts often involve targeting specific functional groups on the this compound molecule for derivatization. For example, the ketone at the C-3 position and the double bond in the A-ring can be subjected to various chemical reactions to introduce new functionalities. Additionally, while the microbial cleavage of the C-17 side chain is the dominant industrial process, chemical methods can be employed to modify this side chain to create novel analogs.

The development of new catalytic methods in organic synthesis has opened up avenues for more efficient and selective modifications of steroid molecules like this compound. These advancements facilitate the exploration of the chemical space around the this compound scaffold, leading to the generation of libraries of novel compounds that can be screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its therapeutic effects.

In the context of this compound, SAR studies can be conducted by creating a series of derivatives with modifications at various positions of the steroid nucleus and the side chain. Although specific and extensive SAR studies focusing solely on this compound derivatives are not widely documented, the broader principles of steroid SAR are applicable.

Key areas for chemical modification in SAR studies of this compound derivatives would include:

A-Ring Modifications: Alterations to the 4-en-3-one system, such as reduction of the ketone, introduction of additional double bonds, or addition of substituents, can significantly impact biological activity.

B, C, and D-Ring Modifications: Introduction of hydroxyl groups, halogens, or other functional groups at various positions on the steroid core can influence receptor binding affinity and specificity.

C-17 Side Chain Modifications: While industrial processes focus on removing the side chain, synthetic modifications to create analogs with varying chain lengths, branching, or functional groups can lead to novel bioactive compounds.

By correlating these structural changes with observed biological activities, a comprehensive SAR profile can be developed. This knowledge is invaluable for the rational design of new and more potent steroid-based therapeutic agents.

Future Directions and Emerging Research Avenues for Sitostenone

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Holistic Understanding

The integration of omics technologies, such as metabolomics and transcriptomics, offers a powerful approach to unraveling the complex biochemical pathways and regulatory networks influenced by Sitostenone (B90138). Metabolomic studies can identify and quantify the full spectrum of metabolites present in biological systems under this compound exposure, providing insights into its metabolic fate and downstream effects. For instance, researchers could investigate how this compound perturbs lipid metabolism or influences the production of other signaling molecules. Transcriptomic analysis can reveal changes in gene expression patterns, identifying key genes and pathways that are activated or repressed in response to this compound. By combining these datasets, a holistic understanding of this compound's interactions at the molecular level can be achieved, potentially uncovering novel biological functions and therapeutic targets. This integrated approach is crucial for understanding this compound's role in cellular processes beyond its known activities, such as its impact on plant defense mechanisms or microbial signaling.

Advanced Computational Modeling for Complex Biological Interactions

Advanced computational modeling techniques are indispensable for predicting and understanding the complex interactions of this compound within biological systems. Molecular docking and molecular dynamics simulations can elucidate how this compound binds to specific protein targets, offering insights into its mechanism of action at a molecular level. Such studies can predict binding affinities and conformational changes induced upon interaction, guiding experimental validation. Furthermore, network pharmacology approaches, integrating data from various biological databases, can map this compound's potential interactions with multiple targets and pathways simultaneously. This can help in identifying synergistic effects or off-target interactions, crucial for drug development or understanding its broader physiological impact. For example, modeling could predict how this compound interacts with sterol regulatory element-binding proteins (SREBPs) or other transcription factors involved in lipid homeostasis.

Biotechnological Approaches for Enhanced this compound Production (e.g., Plant Tissue Culture, Metabolic Engineering)

To meet the growing demand for this compound in research and potential therapeutic applications, biotechnological approaches are being explored to enhance its production. Plant tissue culture techniques, such as cell suspension cultures or hairy root cultures, can provide a controlled environment for optimizing this compound biosynthesis. These methods can bypass limitations associated with traditional extraction from plant sources, such as seasonal variability and low yields. Metabolic engineering offers another promising avenue, involving the modification of biosynthetic pathways in host organisms (e.g., microbes or plants) to increase this compound production. This could involve overexpressing key enzymes in the sterol biosynthesis pathway or introducing genes from this compound-producing organisms. For instance, identifying and cloning genes responsible for the conversion of β-sitosterol to this compound in plants or fungi could enable heterologous production in microbial hosts like E. coli or yeast. Optimizing fermentation conditions and downstream processing will be critical for cost-effective and scalable production.

Exploration of Broader Biological Roles and Mechanistic Nuances in Non-Mammalian Systems

While this compound has demonstrated various biological activities, its roles and mechanistic nuances in non-mammalian systems remain an area ripe for exploration. Research into its functions in plants, fungi, and bacteria could reveal novel ecological roles or signaling capabilities. For example, understanding this compound's impact on plant growth, development, or stress responses could highlight its significance in plant physiology. In fungi, its presence and potential metabolic roles, especially in endophytic fungi, warrant further investigation. Studies could explore whether this compound acts as a signaling molecule, a defense compound, or plays a role in membrane structure within these organisms. Investigating its activity against various microbial pathogens, such as protozoa or bacteria, could uncover new antimicrobial or antiparasitic leads, building upon existing findings of its activity against T. evansi. Elucidating these broader roles will provide a more comprehensive understanding of this compound's ecological and biochemical significance.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Sitostenone in laboratory settings?

  • Methodological Answer : Synthesis typically involves phytochemical extraction (e.g., from plant sources like Nelumbo nucifera) followed by column chromatography for purification. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. For reproducibility, experimental details (e.g., solvent systems, temperature) must be rigorously documented .

Q. How should researchers design in vitro assays to evaluate this compound's antioxidant activity?

  • Methodological Answer : Use standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Include positive controls (e.g., ascorbic acid) and measure IC50 values. Cell-based models (e.g., oxidative stress-induced cell lines) should validate bioactivity, with strict adherence to concentration ranges (e.g., 25–200 µg/mL) to avoid cytotoxicity interference .

Q. What criteria define a well-formulated research question for studying this compound's bioactivity?

  • Methodological Answer : Apply the FINERMAPS framework: Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Precise, and Specific. Example: "How does this compound modulate androgen receptor signaling in benign prostatic hyperplasia models compared to existing phytosteroids?" Ensure alignment with gaps in literature (e.g., limited in vivo mechanistic data) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between this compound's moderate cytotoxicity (IC50 = 170 µg/mL) and its significant anti-migration effects in triple-negative breast cancer cells?

  • Methodological Answer : Conduct dose-response studies to separate anti-migration effects from cytotoxicity. Use transcriptomic profiling (e.g., RNA sequencing) to identify non-apoptotic pathways (e.g., EMT inhibition). Validate findings with combinatorial assays (e.g., this compound + paclitaxel) to assess synergies .

Q. How can researchers ensure reproducibility of this compound's bioactivity findings across different experimental models?

  • Methodological Answer : Standardize cell culture conditions (e.g., MDA-MB-231 passage number, serum-free media for migration assays). Use internal controls (e.g., reference compounds like docetaxel) and validate results across multiple labs. Report raw data (e.g., migration rates at 25–200 µg/mL) and statistical uncertainties .

Q. What analytical methods are recommended to assess this compound's stability and degradation profiles in long-term studies?

  • Methodological Answer : Employ accelerated stability testing (e.g., 40°C/75% relative humidity) with HPLC monitoring. Use mass spectrometry to identify degradation products. Storage at -20°C is critical, but stability data should be included in supplementary materials for transparency .

Q. How can researchers integrate computational modeling with experimental data to predict this compound's interactions with androgen-related enzymes?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with 5α-reductase or androgen receptors. Validate predictions with enzymatic inhibition assays (e.g., NADPH consumption rates) and correlate with in vivo efficacy in rodent models .

Guidance for Addressing Data Contradictions

  • Example Issue : Discrepancies in IC50 values across studies.
    • Resolution : Cross-validate assay protocols (e.g., CCK-8 vs. MTT viability assays) and control for batch-to-batch variability in this compound purity. Publish negative results and raw datasets to aid meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.